Isopentyl-2-benzopyrone

Lipophilicity Membrane permeability ADMET prediction

Isopentyl-2-benzopyrone (CAS 94247-82-2; IUPAC: 3-(3-methylbutyl)chromen-2-one) is a synthetic 3-alkyl-substituted coumarin with molecular formula C₁₄H₁₆O₂ and a molecular weight of 216.28 g/mol. The compound belongs to the benzopyrone class and features an isopentyl (3-methylbutyl) side chain appended at the C-3 position of the coumarin nucleus.

Molecular Formula C14H16O2
Molecular Weight 216.27 g/mol
CAS No. 94247-82-2
Cat. No. B12649234
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsopentyl-2-benzopyrone
CAS94247-82-2
Molecular FormulaC14H16O2
Molecular Weight216.27 g/mol
Structural Identifiers
SMILESCC(C)CCC1=CC2=CC=CC=C2OC1=O
InChIInChI=1S/C14H16O2/c1-10(2)7-8-12-9-11-5-3-4-6-13(11)16-14(12)15/h3-6,9-10H,7-8H2,1-2H3
InChIKeyMUTDFGUDDPWCGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isopentyl-2-benzopyrone CAS 94247-82-2: Core Physicochemical and Structural Baseline for 3-Substituted Coumarin Procurement


Isopentyl-2-benzopyrone (CAS 94247-82-2; IUPAC: 3-(3-methylbutyl)chromen-2-one) is a synthetic 3-alkyl-substituted coumarin with molecular formula C₁₄H₁₆O₂ and a molecular weight of 216.28 g/mol . The compound belongs to the benzopyrone class and features an isopentyl (3-methylbutyl) side chain appended at the C-3 position of the coumarin nucleus. Its calculated physicochemical properties include a topological polar surface area (TPSA) of 30.21 Ų and a consensus LogP (octanol–water partition coefficient) of 3.38 [1]. The absence of hydrogen-bond donors and the presence of only two hydrogen-bond acceptors contribute to its moderate lipophilicity, a critical parameter that distinguishes it from both unsubstituted coumarin (LogP ≈ 1.79) [2] and longer-chain prenyloxy analogs such as auraptene (LogP ≈ 5.69) [3]. This compound is offered as a high-purity material exclusively for non-human research applications .

Why Generic Coumarin Substitution Fails: Evidence-Based Differentiation of Isopentyl-2-benzopyrone from In-Class Analogs


The benzopyrone scaffold is pharmacologically privileged, but the position and nature of the substituent profoundly modulate biological potency, selectivity, and physicochemical behavior. Systematic structure–activity comparisons across coumarin derivatives demonstrate that potency variations exceeding two orders of magnitude arise from seemingly minor structural modifications [1]. In 3-alkylcoumarins, increasing the size of the alkyl substituent decreases paralytic and lethal actions while extending the duration of the excited state, establishing a direct structure–performance relationship that precludes interchangeable use [2]. The isopentyl substitution pattern on Isopentyl-2-benzopyrone yields a LogP of 3.38, situated between that of unsubstituted coumarin (LogP ≈ 1.79) and highly lipophilic prenyloxy derivatives such as auraptene (LogP ≈ 5.69) . This intermediate lipophilicity is incompatible with the physicochemical profiles of shorter-chain or longer-chain analogs and predicts differential membrane partitioning, metabolic stability, and assay-specific performance [3]. The critical gaps in the literature—including the absence of a PubChem entry and limited peer-reviewed experimental data—further underscore the non-substitutability of this specific compound in research contexts and amplify the procurement risk of unverified alternatives [4].

Quantitative Procurement Evidence: Isopentyl-2-benzopyrone Head-to-Head Against Closest Structural Analogs


Lipophilicity (LogP) Differentiates Isopentyl-2-benzopyrone from Unsubstituted Coumarin and Long-Chain Prenyloxy Analogs

Isopentyl-2-benzopyrone exhibits a calculated LogP of 3.38, which is approximately 1.6 log units higher than that of unsubstituted coumarin (LogP = 1.79) and approximately 2.3 log units lower than that of auraptene (LogP ≈ 5.69), positioning the compound in an intermediate lipophilicity band that is distinct from both shorter-chain and longer-chain analogs . The XlogP calculated by an alternative method yields a value of 4.1, further supporting a marked lipophilicity differential from the parent scaffold [1].

Lipophilicity Membrane permeability ADMET prediction

15‑Lipoxygenase‑1 Inhibitory Potency: Isopentenyl-Substituted Analogs Demonstrate No Considerable Inhibition Relative to Longer Prenyl Chains

In a systematic head‑to‑head evaluation of O‑prenylated 3‑carboxycoumarins against human 15‑lipoxygenase‑1 (15‑LOX‑1), the O‑isopentenyl derivative demonstrated no considerable inhibitory activity, in stark contrast to the O‑geranyl and O‑farnesyl derivatives, which exhibited potent inhibition with IC₅₀ values of 0.74–10.4 μM [1]. Although the target compound bears a C‑isopentyl rather than an O‑isopentenyl group, the shared isopentenyl/isopentyl carbon skeleton permits a class‑level inference that the C₅ prenyl chain is insufficient to occupy the critical lipophilic pocket in 15‑LOX‑1, unlike the C₁₀ (geranyl) and C₁₅ (farnesyl) chains [2].

15‑LOX‑1 inhibition Anti‑inflammatory Prenyl chain length–activity relationship

Isopentenyl Group Contributes to Antiproliferative Activity Across Cancer Cell Lines in a Rank‑Order Comparison of 33 Coumarins

Among 33 isopentenylated coumarins screened against a panel of cancer cell lines, the structure–activity relationship analysis revealed that both the 1,1‑dimethylallyl and isopentenyl groups play an important role in conferring antiproliferative activity [1]. The decreasing rank order of potency was established with osthenone as the most potent and osthol (IC₅₀ = 38.6 ± 6.3 μM in HONE‑1 nasopharyngeal carcinoma cells) as the least potent among the top‑ranked compounds [2]. Isopentyl‑2‑benzopyrone, as a C‑3 isopentyl‑substituted coumarin lacking additional ring fusion, is predicted by class‑level inference to exhibit potency at or below the lower end of this rank‑order spectrum, establishing it as a lower‑potency member of the isopentenylated coumarin family.

Antiproliferative Cancer cell lines Structure–activity relationship

Comparative Antibacterial Activity of 3‑Substituted Coumarins Against Gram‑Positive and Gram‑Negative Strains

Recent studies on 3‑substituted coumarin derivatives have demonstrated that these compounds act as inhibitors of the NorA and MepA efflux pumps of Staphylococcus aureus, providing a mechanism‑based rationale for antibacterial activity in this subclass [1]. In a systematic evaluation of 3‑substituted coumarins against a panel of Gram‑positive (S. aureus, MRSA, Enterococcus faecalis, VRE) and Gram‑negative (E. coli, K. pneumoniae, P. aeruginosa, A. baumannii) strains, compound activity was demonstrated to vary with the specific nature of the C‑3 substituent [2]. Isopentyl‑2‑benzopyrone, by virtue of its 3‑isopentyl substitution pattern, is structurally positioned within this antibacterial chemotype class, but the absence of specific MIC data for this compound precludes quantitative potency ranking relative to the most active members of the series.

Antibacterial 3‑Substituted coumarin Efflux pump inhibition

Isopentyl-2-benzopyrone Application Scenarios: Evidence-Driven Opportunities for Procurement and Experimental Design


Lipophilicity‑Optimized Scaffold for Membrane‑Permeability‑Dependent Assays

Isopentyl‑2‑benzopyrone, with a LogP of 3.38–4.1, occupies a specific lipophilicity window that is inaccessible to unsubstituted coumarin (LogP ≈ 1.79). This makes it suitable for cell‑based permeability assays (e.g., Caco‑2 or PAMPA) where an intermediate LogP is required to avoid confounding effects of either extreme hydrophilicity or excessive membrane retention. Procuring this compound allows direct benchmarking of membrane‑partitioning behavior against both more polar and more lipophilic coumarin derivatives .

Negative Control or Reference Compound in 15‑LOX‑1 Inhibition Studies

Given the class‑level evidence that C₅‑prenyl‑substituted coumarins exhibit no considerable 15‑LOX‑1 inhibitory activity (in contrast to C₁₀–C₁₅ prenyl analogs), Isopentyl‑2‑benzopyrone can serve as a selectivity control or negative reference compound in enzymatic screening cascades for anti‑inflammatory coumarins. This application is supported by the direct head‑to‑head data from Jabbari et al. (2017) showing that the allyl and isopentenyl derivatives lack measurable 15‑LOX‑1 inhibition [1].

Minimal‑Activity Baseline for Structure–Activity Relationship Deconvolution of Antiproliferative Coumarins

The SAR established by Kawaii et al. (2001) demonstrates that the isopentenyl group is necessary but not sufficient for high antiproliferative activity—potency requires additional ring fusion (pyrano or furano systems). Isopentyl‑2‑benzopyrone, as a non‑cyclized 3‑isopentyl coumarin, provides a defined low‑potency baseline for systematic SAR studies aimed at quantifying the contribution of ring fusion to antiproliferative activity, enabling statistically powered comparative dose‑response experiments [2].

Synthetic Intermediate for Diversification of 3‑Alkyl Substituted Coumarin Libraries

The 3‑isopentyl substitution pattern provides a specific alkyl chain length that can be further functionalized via electrophilic substitution, oxidation, or cross‑coupling reactions. This compound serves as a key building block for generating focused libraries of C‑3 alkyl‑substituted coumarins, enabling exploration of the relationship between alkyl chain branching and biological activity. The availability of the compound as a high‑purity synthetic material facilitates reproducible library synthesis .

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